molecular formula C13H12O B1664174 4-Methoxybiphenyl CAS No. 613-37-6

4-Methoxybiphenyl

Cat. No.: B1664174
CAS No.: 613-37-6
M. Wt: 184.23 g/mol
InChI Key: RHDYQUZYHZWTCI-UHFFFAOYSA-N
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Description

4-Methoxybiphenyl, also known as 4-Phenylanisole, is an organic compound with the molecular formula C₁₃H₁₂O. It is a derivative of biphenyl where a methoxy group is attached to one of the benzene rings. This compound is known for its applications in various fields, including organic synthesis and material science .

Biochemical Analysis

Biochemical Properties

4-Methoxybiphenyl plays a significant role in biochemical reactions, particularly in the preparation of biphenyl derivatives. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is known to interact with enzymes involved in the downregulation of VEGF protein secretion and telomerase-related gene expressions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes and alter metabolic activities within cells . These effects are essential for understanding how the compound can be used in therapeutic settings and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various metabolites . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects observed with this compound, and its impact on animal health depends on the dosage administered . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. The compound is known to be metabolized into hydroxylated derivatives, which can further participate in biochemical reactions . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for determining the compound’s bioavailability and its potential impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles within cells, influenced by targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

4-Methoxybiphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst and a base, typically sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent mixture of ethanol and water at temperatures ranging from 50 to 75°C .

Chemical Reactions Analysis

4-Methoxybiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxybiphenyl has several scientific research applications:

Comparison with Similar Compounds

4-Methoxybiphenyl can be compared with other similar compounds such as:

  • 4-Phenyltoluene
  • 4,4′-Dimethylbiphenyl
  • 4,4′-Dimethoxybiphenyl
  • 4-Bromoanisole
  • 1-(4′-Methyl [1,1′-biphenyl]-4-yl)ethanone
  • 4′-Bromoacetophenone
  • 2-Phenyltoluene
  • Phenylboronic acid
  • 3,3′-Dimethylbiphenyl
  • 4-Fluorobiphenyl

These compounds share structural similarities with this compound but differ in their substituents and specific applications. The presence of different functional groups can significantly alter their chemical reactivity and physical properties, making each compound unique in its own right.

Properties

IUPAC Name

1-methoxy-4-phenylbenzene
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InChI

InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RHDYQUZYHZWTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12O
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DSSTOX Substance ID

DTXSID2060620
Record name 1,1'-Biphenyl, 4-methoxy-
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Molecular Weight

184.23 g/mol
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Physical Description

Solid; [HSDB] White solid; [MSDSonline]
Record name 4-Methoxybiphenyl
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Boiling Point

157 °C AT 10 MM HG
Record name 4-METHOXYBIPHENYL
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Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL
Record name 4-METHOXYBIPHENYL
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Density

1.0278 AT 100 °C/4 °C
Record name 4-METHOXYBIPHENYL
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Vapor Pressure

0.000799 [mmHg]
Record name 4-Methoxybiphenyl
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Color/Form

PLATES FROM ALCOHOL

CAS No.

613-37-6
Record name 4-Methoxybiphenyl
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Record name 4-Methoxybiphenyl
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Record name 4-METHOXYBIPHENYL
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Record name 1,1'-Biphenyl, 4-methoxy-
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Melting Point

90 °C
Record name 4-METHOXYBIPHENYL
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 4-chloroanisole (0.123 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 176 mg (96%) of the title compound.
Quantity
0.123 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 mg
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 0.5 mol %), ligand 2 [Example 1] (5.9 mg, 0.015 mmol, 0.75 mol %), phenylboron dihydroxide (366 mg, 3.0 mmol), and potassium phosphate (850 mg, 4.0 mmol). The tube was purged with argon, and dioxane (6 mL), and 4-chloroanisole (0.24 mL, 2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for two minutes, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (40 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (40 mL), and the layers were separated. The aqueous layer was extracted with ether (40 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 347 mg (94%) of a white solid.
Quantity
366 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

Methylation of 4-hydroxybiphenyl is carried out with dimethyl sulphate according to a conventional method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Bromobenzene (79 mg, 0.50 mmol) reacted with 4-methoxyphenylboronic acid (99 mg, 0.65 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF solvent at room temperature to give the title compound (87 mg, 95%) as a white solid. The reaction of 4-chloroanisole (71 mg, 0.50 mmol) with phenylboronic acid (92 mg, 0.75 mmol) gave the title compound (74 mg, 80%) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF in THF solvent at 40° C. 1H-NMR (400 MHz, CDCl3): δ 7.61 (m, 4H), 7.48 (t, 2H, J=7.6 Hz), 7.37 (app.t, 1H, J=7.2 Hz), 7.04 (d, 2H, J=8.8 Hz), 3.90 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 159.09, 140.76, 133.69, 128.66, 128.08, 126.67, 126.60, 114.14, 55.26. GC/MS(EI): m/z 184 (M+). Anal. Calcd for C13H12O: C, 84.75; H, 6.56. Found: C, 84.86; H, 6.76.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Methoxybiphenyl metabolized in the liver?

A1: this compound is primarily metabolized in the liver by cytochrome P-450 enzymes to 4-hydroxybiphenyl. [, ] This process is similar to the metabolism of biphenyl itself, although different cytochrome P-450 isoforms are involved depending on whether the substrate is biphenyl or this compound. []

Q2: What are the main conjugation pathways of 4-hydroxybiphenyl in the liver?

A2: Following its formation, 4-hydroxybiphenyl is conjugated primarily via two pathways: sulphation and glucuronidation. Sulphation acts as a high-affinity, low-capacity pathway, while glucuronidation acts as a low-affinity, high-capacity pathway. []

Q3: Does ascorbic acid affect the conjugation of 4-hydroxybiphenyl?

A3: Yes, high, non-physiological levels of ascorbic acid have been shown to inhibit sulphation of 4-hydroxybiphenyl in rat liver cells. Interestingly, this inhibition is accompanied by an increase in glucuronidation, suggesting a compensatory mechanism. []

Q4: Can microorganisms metabolize this compound?

A4: Yes, several fungi and actinomycetes have demonstrated the ability to O-demethylate this compound, a process analogous to mammalian metabolism. Aspergillus flavus ATCC 24741, in particular, has shown promising O-dealkylation activity towards various 4-alkoxybiphenyls. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.

Q6: How can the structure of this compound be confirmed?

A6: The structure of this compound can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These methods provide information about the types and arrangement of atoms within the molecule. [, ]

Q7: Can you elaborate on the use of NMR in elucidating the structure of phenolic biphenyls like this compound?

A7: NMR techniques, particularly long-range HETCOR, 13C spin-lattice relaxation measurements, and NOE difference spectroscopy, are invaluable for distinguishing the positions of hydroxy and methoxy substituents on the biphenyl ring. This is particularly useful for studying isomers like 3-hydroxy-4-methoxybiphenyl. []

Q8: How does the structure of this compound affect its liquid crystalline properties?

A8: The presence of the methoxy group in this compound influences its liquid crystalline behavior. When incorporated into polymers, this compound can induce various mesophases depending on the polymer backbone, comonomers, and spacer length. [, , , , , ]

Q9: How does the length of the flexible spacer in polymers containing this compound affect their liquid crystalline behavior?

A9: Increasing the spacer length in polyacrylates with this compound side chains generally leads to a decrease in the glass transition temperature, eventually reaching a plateau. An odd-even effect is observed for clearing temperatures, with odd-numbered spacers showing slightly higher values. []

Q10: What is the impact of incorporating this compound into copolymers with other mesogenic units?

A10: Copolymerizing monomers containing this compound with other mesogenic units, such as cholesterol or 4-nitroazobenzene, can lead to interesting phase behavior. For example, copolymers with cholesterol units can exhibit a cholesteric phase over a wide composition range, even though the homopolymers display only smectic phases. [, ]

Q11: How does the molecular orientation of this compound units in polymer films affect their optical properties?

A11: The orientation of this compound units within a polymer film significantly impacts its optical anisotropy. Techniques like linearly polarized UV light irradiation can be used to induce axis-selective photo-crosslinking, leading to either in-plane or out-of-plane reorientation of the mesogens and ultimately influencing the film's birefringence. [, , ]

Q12: What are some common methods for synthesizing this compound?

A12: this compound can be synthesized through various methods, including: * Suzuki cross-coupling: This reaction involves coupling 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst and a base. [, , , , , , ] * Kumada coupling: This reaction involves the coupling of 4-chloroanisole or 4-bromoanisole with phenylmagnesium chloride, typically catalyzed by nickel complexes. []

Q13: What are the advantages of using heterogeneous catalysts in Suzuki coupling for this compound synthesis?

A13: Heterogeneous catalysts, such as Pd supported on various materials, offer advantages in terms of easier separation, recovery, and potential for reusability in Suzuki coupling reactions for this compound synthesis. [, , , ]

Q14: What is the role of the solvent in Suzuki cross-coupling reactions for this compound synthesis?

A14: The choice of solvent can significantly impact the efficiency of the Suzuki reaction. For example, using supercritical carbon dioxide with appropriate modifiers can lead to efficient continuous flow synthesis of this compound. [, ]

Q15: How does the shape of palladium nanocrystals influence their catalytic activity in Suzuki-Miyaura coupling reactions for this compound synthesis?

A15: The shape of palladium nanocrystals can significantly influence their catalytic activity in Suzuki-Miyaura coupling reactions. Studies show that cubic Pd nanocrystals with {100} facets exhibit superior activity compared to octahedral {111} counterparts. This difference is attributed to the facet-dependent leaching of Pd atoms, influenced by molecular oxygen, which is more efficient from {100} facets. [, ]

Q16: What are some challenges in understanding the shape sensitivity of palladium nanocrystal catalysts in Suzuki coupling?

A16: Understanding the shape sensitivity of palladium nanocrystals in Suzuki coupling is complex. Debate surrounds the heterogeneous or homogeneous nature of the reaction, with conflicting evidence for both surface-mediated and leached Pd-catalyzed mechanisms. Deciphering the role of leached Pd in relation to nanocrystal shape remains a key challenge. [, ]

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